2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-dimethylethanamine
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Overview
Description
2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-dimethylethanamine is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This particular compound features a benzo[g]indazole core, which is a fused bicyclic structure containing nitrogen atoms, and an ether linkage to a dimethylethanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-dimethylethanamine typically involves the following steps:
Formation of the Benzo[g]indazole Core: The initial step involves the cyclization of appropriate precursors to form the benzo[g]indazole core. This can be achieved through the reaction of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Etherification: The next step involves the introduction of the ether linkage. This can be done by reacting the benzo[g]indazole core with an appropriate alkylating agent, such as 2-chloro-N,N-dimethylethanamine, in the presence of a base like potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the indazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities in the molecule. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ether linkage. Reagents like sodium methoxide or potassium tert-butoxide can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products
Oxidation: Oxidized derivatives with modified nitrogen functionalities.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with different alkyl or aryl groups replacing the original ether linkage.
Scientific Research Applications
2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-dimethylethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanamine: Lacks the dimethyl groups on the ethanamine moiety.
2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N-methylethanamine: Contains only one methyl group on the ethanamine moiety.
2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-diethylethanamine: Contains ethyl groups instead of methyl groups on the ethanamine moiety.
Uniqueness
2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-dimethylethanamine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the dimethylethanamine moiety enhances its solubility and potential interactions with biological targets.
Properties
CAS No. |
62324-75-8 |
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Molecular Formula |
C15H19N3O |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-benzo[g]indazol-7-yloxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C15H19N3O/c1-18(2)7-8-19-13-5-6-14-11(9-13)3-4-12-10-16-17-15(12)14/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,16,17) |
InChI Key |
LKJQQGAHVVRFBG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC2=C(C=C1)C3=C(CC2)C=NN3 |
Origin of Product |
United States |
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